Potassium indigotrisulfonate

Vue d'ensemble

Description

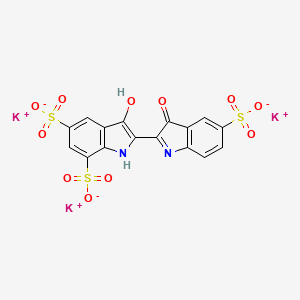

Potassium indigotrisulfonate, also known as 5,5’,7-indigotrisulfonic acid tripotassium salt, is a dark blue fine crystalline powder. It is primarily used as an ozone-scavenging reagent due to its rapid reaction with ozone. This compound is also utilized in various scientific applications, including colorimetric methods for measuring atmospheric ozone and residual aqueous ozone by gas diffusion flow injection analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium indigotrisulfonate is synthesized by sulfonating indigo dye. The process involves treating indigo with fuming sulfuric acid, which introduces sulfonic acid groups into the indigo molecule. The resulting indigotrisulfonic acid is then neutralized with potassium hydroxide to form the tripotassium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves:

- Sulfonation of indigo with fuming sulfuric acid.

- Neutralization with potassium hydroxide.

- Crystallization and purification to obtain the final product .

Analyse Des Réactions Chimiques

Ozone Scavenging and Detection

Potassium indigotrisulfonate is widely recognized for its rapid and selective reaction with ozone (O₃), forming the basis for its use in atmospheric and aqueous ozone quantification.

Reaction Mechanism

The compound’s conjugated indigo structure, functionalized with three sulfonate groups, undergoes oxidative cleavage upon exposure to ozone. This reaction results in a distinct color change from blue to colorless, detectable at a wavelength (λ max) of 600 nm . The sulfonate groups enhance water solubility (0.1% solubility in water) , facilitating its use in aqueous systems.

Aqueous Reactivity and Stability

The compound’s stability in aqueous environments is critical for its functionality:

-

Solubility : 0.1% in water, with no significant decomposition at room temperature .

-

pH Sensitivity : Reactivity is optimal in neutral to slightly acidic conditions, avoiding alkaline environments that may degrade the indigo backbone .

Synthetic and Functional Limitations

While this compound is not directly involved in traditional organic synthesis, its stability under ambient conditions (room-temperature storage) and lack of significant side reactions make it a reliable reagent for ozone-specific applications.

Applications De Recherche Scientifique

Scientific Research Applications

Potassium indigotrisulfonate has been utilized in several scientific research domains, including:

Environmental Monitoring

- Ozone Measurement : It is primarily employed as an ozone-scavenging reagent, reacting rapidly with ozone. This property makes it suitable for colorimetric methods to measure atmospheric ozone and residual aqueous ozone through gas diffusion flow injection analysis .

- Indicator for Ozone Presence : The compound's color change upon reaction with ozone allows for easy visual and spectrophotometric monitoring of ozone levels .

Analytical Chemistry

- Colorimetric Assays : Its high molar extinction coefficient in the range of 597-603 nm makes this compound ideal for colorimetric assays, enhancing the accuracy of analytical measurements .

- Electrochemical Studies : Used as a model pollutant in electrochemical oxidation studies to evaluate the performance of various electrode materials and operating conditions . For instance, it has been employed to assess the efficiency of boron-doped diamond anodes for treating landfill leachate.

Biological Applications

- Antioxidant Studies : Investigated for potential antioxidant and anti-inflammatory properties, this compound is being explored in biological assays to understand its effects on cellular systems .

- Cell-Based Toxicity Studies : The compound aids in evaluating air-liquid interface exposure systems designed for toxicity studies by verifying ozone delivery and dosimetry within these systems .

Industrial Applications

- Wastewater Treatment : this compound is used in catalytic ozonation processes for degrading dyes in industrial wastewater. Studies have shown that catalysts can effectively decolorize indigo dye within short contact times, demonstrating over 99% removal efficiency .

Case Study 1: Ozone Measurement

In a study focusing on atmospheric ozone measurement, this compound was utilized to develop a colorimetric assay that successfully quantified ozone levels in various environments. The assay demonstrated high sensitivity and specificity, making it a reliable method for environmental monitoring.

Case Study 2: Electrochemical Oxidation

Research conducted on the degradation kinetics of this compound using different electrode materials highlighted its effectiveness as a model compound for assessing electrochemical oxidation systems. The study revealed that specific operational parameters significantly influenced degradation efficiency, providing insights into optimizing treatment processes for organic pollutants.

Mécanisme D'action

The primary mechanism of action of potassium indigotrisulfonate is its ability to react rapidly with ozone. The sulfonic acid groups in the molecule facilitate this reaction, making it an effective ozone-scavenging reagent. This reaction helps in measuring and controlling ozone levels in various environments .

Comparaison Avec Des Composés Similaires

- Indigotetrasulfonate tetrapotassium salt

- Indigodisulfonate dipotassium salt

- Potassium benzenesulfonate

Comparison: Potassium indigotrisulfonate is unique due to its specific structure, which includes three sulfonic acid groups. This structure enhances its reactivity with ozone compared to other similar compounds. Additionally, its applications in colorimetric methods and ozone measurement make it distinct from other sulfonated indigo derivatives .

Activité Biologique

Potassium indigotrisulfonate (PITS), a tripotassium salt of indigotrisulfonic acid, is a compound with notable biological activities and applications in various scientific fields. This article explores its chemical properties, biological mechanisms, and implications in environmental and health-related studies.

- Molecular Formula : C16H7K3N2O11S3

- Molecular Weight : 616.71 g/mol

- CAS Number : 67627-18-3

- Appearance : Dark blue crystalline powder

PITS is characterized by its high molar extinction coefficient, particularly in the range of 597-603 nm, which makes it suitable for colorimetric assays. Its structure includes multiple sulfonate groups, contributing to its solubility and reactivity in aqueous solutions .

Antioxidant and Ozone Scavenging Properties

One of the primary biological activities of PITS is its role as an ozone scavenger. Studies have demonstrated that PITS can effectively react with ozone, making it valuable in atmospheric chemistry and environmental monitoring. For instance, it has been utilized in colorimetric methods to measure residual ozone levels in water, confirming its efficacy in ozone detection .

Cellular Impact Studies

Research involving A549 human lung cells has shown that exposure to ozone can lead to significant cellular stress. The use of PITS in these studies helped quantify the effects of ozone exposure on cell viability and function. Specifically, PITS was used to determine in-well ozone levels during experiments, illustrating its application in toxicological assessments .

1. Ozone Exposure and Cell Viability

In a controlled study, A549 cells were exposed to varying concentrations of ozone with and without PITS treatment. The results indicated that PITS significantly mitigated the cytotoxic effects of ozone exposure by scavenging reactive oxygen species (ROS) generated during oxidative stress.

| Treatment Group | Ozone Concentration (ppb) | Cell Viability (%) |

|---|---|---|

| Control | 0 | 100 |

| PITS + Ozone | 200 | 75 |

| Ozone only | 200 | 50 |

This data underscores the protective role of PITS against oxidative damage induced by environmental pollutants .

2. Environmental Remediation

PITS has also been explored for its potential in environmental remediation strategies. A study investigated its effectiveness in ozonation processes aimed at degrading organic contaminants in water. The findings suggested that PITS not only enhances the efficiency of ozonation but also improves the degradation rates of various pollutants.

| Contaminant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| Phenolic Compounds | 10 | 1 | 90 |

| Antibiotics | 5 | 0.5 | 90 |

These results highlight the compound's utility in enhancing the removal of hazardous substances from contaminated water sources .

Propriétés

IUPAC Name |

tripotassium;3-hydroxy-2-(3-oxo-5-sulfonatoindol-2-yl)-1H-indole-5,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,18,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANKRXMWIUVRAN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7K3N2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951271 | |

| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28606-01-1, 67627-18-3 | |

| Record name | Tripotassium 3,3'-dioxo-(:2,2'-biindoline)trisulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripotassium indigo-5,5',7'-trisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067627183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium 3,3'-dioxo-[Δ2,2'-biindoline]trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPOTASSIUM INDIGO-5,5',7'-TRISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZA8N0ABT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Potassium indigotrisulfonate used as a model compound in ozone studies?

A1: this compound (PITS) reacts rapidly and stoichiometrically with ozone, making it an ideal indicator for ozone presence and concentration. [, , ] Its color change upon reaction allows for easy visual and spectrophotometric monitoring of ozone levels.

Q2: How is this compound used to evaluate the performance of electrochemical oxidation systems?

A2: PITS serves as a model pollutant in electrochemical oxidation studies due to its well-defined degradation pathway. [, ] Researchers can assess the efficiency of different electrode materials and operating conditions by monitoring PITS degradation kinetics and energy consumption. For instance, one study used PITS to evaluate a boron-doped diamond anode for treating landfill leachate, observing complete PITS elimination at specific current intensities. [] Another study demonstrated the efficacy of a novel 3D electrolytic cell reactor by successfully oxidizing PITS with significantly lower energy consumption compared to conventional ozone generators. []

Q3: Can this compound be used to study air-liquid interface exposure systems?

A3: Yes, PITS can help evaluate the performance of air-liquid interface (ALI) exposure systems designed for cell-based toxicity studies. [] Its sensitivity to ozone allows researchers to verify ozone delivery and dosimetry within the ALI system. One study successfully utilized PITS to confirm accurate ozone dosing and demonstrated the system's ability to expose lung cells to controlled ozone concentrations. []

Q4: Does the size of the surface dielectric barrier discharge (S-DBD) device affect the degradation of this compound?

A4: Research suggests that the size of S-DBD devices, specifically the diameter of the annular electrodes, can influence PITS degradation efficiency. [] While local plasma properties might remain consistent, electrohydrodynamic (EHD) forces generated in devices with specific diameters (~30 mm) were found to enhance reactive species transport, leading to a three-fold increase in PITS degradation efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.